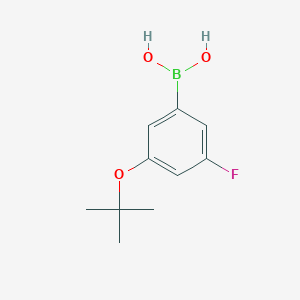

3-Fluoro-5-(tert-butoxy)phenylboronic acid

Description

Significance of Boronic Acids in Contemporary Organic Synthesis

The prominence of boronic acids in organic synthesis is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. youtube.comlibretexts.org First reported in 1979, this reaction forges a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organohalide, a process that has revolutionized the construction of biaryl and conjugated systems found in many pharmaceuticals, agrochemicals, and advanced materials. libretexts.orgnih.gov The success of the Suzuki-Miyaura coupling stems from the unique ability of organoboron reagents to transfer their organic fragment to a transition metal catalyst, a key step known as transmetalation. nih.govnih.gov

Beyond their use in C-C bond formation, boronic acids are valued for their stability, general low toxicity, and the commercial availability of a wide variety of structures. youtube.comnih.gov This has led to their extensive use as key intermediates in the synthesis of drug candidates and other high-value compounds. nbinno.comresearchgate.net The introduction of a boronic acid group into bioactive molecules has been shown to favorably alter their selectivity, as well as their physicochemical and pharmacokinetic properties. nih.gov This is exemplified by the FDA-approved drug Bortezomib, a boronic acid-containing proteasome inhibitor used in cancer therapy, which has spurred significant interest in these compounds for medicinal chemistry. nih.govrsc.org

Overview of Fluorinated Arylboronic Acids and Their Unique Reactivity Profiles

The incorporation of fluorine atoms into arylboronic acids significantly alters their chemical properties, leading to unique reactivity profiles. mdpi.com Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which generally increases the Lewis acidity of the boronic acid. mdpi.comnih.gov This enhanced acidity can be beneficial for certain applications and is dependent on the fluorine atom's position on the aromatic ring. mdpi.com The strongest effect is typically observed when fluorine is in the ortho position, while the effect is weakest in the para position due to a compensating resonance effect. mdpi.com

Fluorinated arylboronic acids are valuable reagents in cross-coupling reactions for synthesizing fluorinated organic molecules, which are of great interest in medicinal chemistry and materials science. researchgate.netnih.gov The substitution of a hydrogen atom with fluorine can enhance the metabolic stability and binding affinity of drug molecules. nih.govacs.org However, the reactivity of fluorinated arylboronic acids can be complex. While they are generally effective in Suzuki-Miyaura couplings, electron-deficient arylboronic acids, including some fluorinated variants, can be prone to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom. nih.govrsc.org Despite this, fluorinated arylboronic acids are widely tolerated in many palladium-catalyzed reactions and are crucial for creating complex fluorinated structures. acs.orgnih.gov The unique properties of these compounds also make them useful in the synthesis of radiolabeled tracers for positron emission tomography (PET). organic-chemistry.org

Rationalization for the Investigation of 3-Fluoro-5-(tert-butoxy)phenylboronic Acid: Design Rationale and Research Hypotheses

The specific structure of this compound suggests a deliberate molecular design aimed at combining the distinct properties of its three functional components: the fluoro group, the tert-butoxy (B1229062) group, and the boronic acid. The investigation of this compound is likely driven by hypotheses related to its potential as a specialized building block in medicinal chemistry or materials science.

Design Rationale:

Fluorine Atom: The fluorine at the meta-position provides a strong electron-withdrawing inductive effect, which modulates the electronic properties of the phenyl ring and the acidity of the boronic acid group. mdpi.com This can influence the compound's reactivity in cross-coupling reactions and the properties of the final product. researchgate.net

Tert-Butoxy Group: The bulky tert-butoxy group is a well-known protecting group in organic synthesis. wikipedia.org In this context, it may serve several purposes. It can act as a sterically bulky directing group, influencing the regioselectivity of reactions. It also functions as a protected phenol (B47542). The tert-butyl group can be cleaved under acidic conditions to reveal a hydroxyl group, allowing for late-stage functionalization of the molecule. wikipedia.org This "masked" phenol functionality is a common strategy in drug discovery to improve properties like cell permeability, with the active phenolic drug being released in vivo.

Substitution Pattern: The 1,3,5- (or meta, meta') substitution pattern is synthetically significant. This arrangement allows the compound to act as a precursor for creating complex, sterically hindered, or specifically substituted biaryl structures that might be difficult to access through other methods. acs.org

Research Hypotheses:

Versatile Synthetic Intermediate: It is hypothesized that this compound can serve as a highly effective coupling partner in Suzuki-Miyaura reactions to introduce the 3-fluoro-5-(tert-butoxy)phenyl moiety into a target molecule. The electronic nature of the ring, influenced by both the electron-withdrawing fluorine and electron-donating alkoxy group, could offer a unique reactivity profile compared to simpler arylboronic acids.

Precursor for Bioactive Phenols: A primary hypothesis is that this compound is a precursor for synthesizing complex 3-fluoro-5-hydroxyphenyl derivatives. The tert-butoxy group can be removed post-coupling, unmasking a phenol that could be a key pharmacophore for interacting with biological targets. Phenylboronic acids themselves are known to target glycoproteins that are overexpressed on cancer cells, and this specific substitution pattern could be designed to enhance such interactions or to target specific enzymes. nih.govacs.org

pH-Responsive Systems: The boronic acid moiety is known to form reversible bonds with diols in a pH-dependent manner. nih.govacs.org Researchers may hypothesize that materials or prodrugs incorporating the this compound structure could be developed for pH-responsive drug delivery, releasing a therapeutic agent in the acidic microenvironments of tumors or sites of bacterial infection. nih.govacs.org

The combination of these features makes this compound a rationally designed building block with potential applications in creating novel pharmaceuticals and functional materials.

Interactive Data Table

Below are the key chemical identifiers and properties for the subject compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 850592-98-2 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₄BFO₃ |

| Molecular Weight | 212.03 g/mol |

| Appearance | White to off-white solid |

Properties

IUPAC Name |

[3-fluoro-5-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-10(2,3)15-9-5-7(11(13)14)4-8(12)6-9/h4-6,13-14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQSOXYGCDAKLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 5 Tert Butoxy Phenylboronic Acid

Established Synthetic Pathways for Arylboronic Acids

The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, providing crucial building blocks for cross-coupling reactions. Several robust methods have been developed, each with distinct advantages and limitations.

Metal-Halogen Exchange followed by Boron Esterification and Hydrolysis

A classic and widely used method for preparing arylboronic acids involves the reaction of an aryl halide with an organometallic reagent, followed by quenching with a boron electrophile. acs.org This pathway typically begins with a metal-halogen exchange to form a highly reactive organometallic intermediate, such as an aryllithium or aryl Grignard reagent. acsgcipr.orgwikipedia.org

The process is generally carried out at low temperatures (often -78°C) to control the reactivity of the organometallic species and prevent side reactions. google.com Common organolithium reagents like n-butyllithium or sec-butyllithium (B1581126) are used to exchange with aryl bromides or iodides. wikipedia.org The resulting aryllithium compound is then treated with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, which acts as the boron source. acs.orggoogle.com The final step is an acidic workup (hydrolysis) to yield the desired arylboronic acid.

A significant limitation of this method is its incompatibility with functional groups that are sensitive to highly basic or nucleophilic organometallic reagents, such as esters and nitriles. acs.org However, its effectiveness and the relatively low cost of reagents make it a staple for many applications. acsgcipr.org

Table 1: Key Features of Metal-Halogen Exchange for Arylboronic Acid Synthesis

| Feature | Description |

| Starting Materials | Aryl bromides, Aryl iodides |

| Key Reagents | Organolithium reagents (e.g., n-BuLi), Grignard reagents (e.g., i-PrMgCl), Trialkyl borates |

| Typical Conditions | Cryogenic temperatures (e.g., -78°C), Anhydrous solvents (e.g., THF, ether) |

| Advantages | Well-established, cost-effective for simple substrates |

| Disadvantages | Low functional group tolerance, requires cryogenic conditions |

Palladium-Catalyzed Borylation Strategies

Palladium-catalyzed cross-coupling reactions represent a more modern and versatile approach to arylboronic acid synthesis, offering excellent functional group tolerance. researchgate.net The most prominent of these is the Miyaura borylation, which couples an aryl halide or triflate with a diboron (B99234) reagent or a borane (B79455). beilstein-journals.orgacs.org

This method utilizes a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, to facilitate the formation of the carbon-boron bond. nih.gov Common boron sources include bis(pinacolato)diboron (B136004) (B₂pin₂) and pinacolborane (HBpin). acs.orgnih.gov The reaction is typically performed in the presence of a base, such as potassium acetate (B1210297) or a tertiary amine. acs.org

The mild reaction conditions tolerate a wide array of sensitive functional groups, including carbonyls, cyano, and nitro groups, which would not survive the harsh conditions of metal-halogen exchange. researchgate.netacs.org This has made palladium-catalyzed borylation an indispensable tool for the synthesis of complex molecules. nih.gov Research continues to improve these methods, with developments in mechanochemistry aiming to reduce solvent use and reaction times. beilstein-journals.org

Table 2: Comparison of Common Palladium-Catalyzed Borylation Reagents

| Boron Reagent | Typical Catalyst/Ligand System | Key Advantages |

| Bis(pinacolato)diboron (B₂pin₂) | Pd(dppf)Cl₂, Pd(dba)₂/XPhos | High functional group tolerance, stable product esters. beilstein-journals.orgacs.org |

| Pinacolborane (HBpin) | PdCl₂(dppf), PdCl₂(CH₃CN)₂ | Atom-economical, mild reaction conditions. researchgate.netnih.gov |

| Tetrakis(dimethylamino)diboron | Pd(OAc)₂/SPhos | More atom-economical precursor to other boron reagents. nih.gov |

Alternative Synthetic Routes (e.g., Sandmeyer Reaction for Borylation Precursors)

The Sandmeyer reaction provides an indirect but powerful route to arylboronic acids by first generating the necessary aryl halide precursor from an aryl amine. nih.govwikipedia.org This transformation is particularly useful for creating substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org

The process begins with the diazotization of a primary aromatic amine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–10°C) to form a diazonium salt. geeksforgeeks.orglibretexts.org This highly reactive intermediate can then be converted into an aryl halide through a copper(I)-catalyzed reaction. For instance, CuCl or CuBr can be used to install a chlorine or bromine atom, respectively. wikipedia.org

Once the aryl halide is synthesized, it can be readily converted to the corresponding arylboronic acid using either the metal-halogen exchange or palladium-catalyzed borylation methods described previously. This two-step sequence (Sandmeyer reaction followed by borylation) significantly expands the range of accessible arylboronic acids from readily available anilines. nih.gov

Optimized Synthesis Protocols for 3-Fluoro-5-(tert-butoxy)phenylboronic Acid

The synthesis of the title compound requires careful consideration of the installed functional groups—the fluoro and tert-butoxy (B1229062) groups—and the optimization of reaction conditions to maximize yield and purity.

Precursor Synthesis and Functional Group Compatibility

The logical precursor for synthesizing this compound is a halogenated derivative, such as 1-bromo-3-fluoro-5-(tert-butoxy)benzene . The synthesis of this precursor would likely start from a commercially available substituted phenol (B47542) or aniline.

The fluoro and tert-butoxy groups present on the aromatic ring are generally compatible with the most common borylation methods.

Fluorine: The C-F bond is strong and typically unreactive towards organolithium reagents and palladium catalysts under the conditions used for borylation of C-Br or C-I bonds. wikipedia.org

tert-Butoxy Group: This ether linkage is stable under the basic and neutral conditions of palladium-catalyzed borylation. While ethers can be cleaved by strong acids, the tert-butyl group is particularly susceptible. However, it is generally stable to the brief, controlled acidic workup following borylation. It is also compatible with the cryogenic conditions of metal-halogen exchange.

Reaction Condition Optimization: Temperature, Solvent, Reagents, and Additives

For the specific synthesis of this compound, the metal-halogen exchange pathway is a documented and effective method. Optimization focuses on controlling the highly exothermic and rapid exchange reaction to ensure high yields.

A typical optimized protocol involves the following steps, mirroring procedures for structurally similar compounds: google.com

Lithiation: The precursor, 1-bromo-3-fluoro-5-(tert-butoxy)benzene, is dissolved in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

Temperature Control: The solution is cooled to a cryogenic temperature, typically -78°C, using a dry ice/acetone bath. This is critical to prevent side reactions and decomposition of the aryllithium intermediate.

Reagent Addition: A solution of n-butyllithium in hexanes is added dropwise to the precursor solution. The slow addition maintains the low temperature and controls the reaction rate.

Boron Esterification: After a short reaction time to ensure complete metal-halogen exchange, an electrophilic boron source, most commonly triisopropyl borate, is added slowly at -78°C. acs.orggoogle.com

Hydrolysis: The reaction is allowed to slowly warm to room temperature, after which it is quenched with an aqueous acid (e.g., 1N HCl) to hydrolyze the boronate ester to the final boronic acid product.

Table 3: Optimized Reaction Parameters for Synthesis via Metal-Halogen Exchange

| Parameter | Optimized Condition | Rationale |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reactants and stabilizes the aryllithium intermediate. google.com |

| Temperature | -78 °C | Minimizes side reactions and prevents decomposition of the organometallic species. google.com |

| Lithiating Agent | n-Butyllithium (n-BuLi) | Effective for lithium-halogen exchange with aryl bromides. acs.org |

| Boron Source | Triisopropyl borate | Common, effective electrophile for trapping the aryllithium species. acs.orggoogle.com |

| Additive | None typically required | The reaction is generally efficient without additives if conditions are strictly controlled. |

This optimized protocol provides a reliable and high-yielding route to this compound, a valuable building block in synthetic chemistry.

Purification and Isolation Techniques for Boronic Acid Compounds

The isolation and purification of this compound, a crucial step to ensure high purity for subsequent reactions, can be achieved through several established methodologies common for arylboronic acids. The choice of technique is often dictated by the nature of the impurities present in the crude product. The primary methods employed include recrystallization, column chromatography, and acid-base extraction.

Recrystallization is a widely used technique for purifying solid organic compounds. For arylboronic acids, including those with structural similarities to this compound, recrystallization from a mixed solvent system is often effective. A common approach involves dissolving the crude boronic acid in a minimal amount of a hot polar solvent, followed by the gradual addition of a less polar solvent until turbidity is observed. Cooling the mixture then induces the crystallization of the pure compound. For instance, a procedure for purifying (3,4,5-trifluorophenyl)boronic acid involves dissolving the solid in hot ethyl acetate and then adding hexane (B92381) to induce crystallization. orgsyn.org This solvent combination is a good starting point for the purification of this compound due to the similar polarity profile. Other solvent systems reported for the recrystallization of arylboronic acids include hot ethanol (B145695) or hot water. reddit.com

Column Chromatography is another powerful purification technique, particularly for removing impurities with different polarities. Silica (B1680970) gel is the most common stationary phase used for the chromatography of boronic acids. researchgate.net However, challenges such as the smearing of the compound on the column can occur. To mitigate this, various strategies have been developed. One approach is to use a mobile phase containing a small amount of a polar solvent like methanol (B129727) in a less polar solvent such as dichloromethane. boronmolecular.com Another technique involves modifying the silica gel by impregnating it with boric acid, which has been shown to improve the separation of boronic esters. While this is for esters, the principle of reducing unwanted interactions with the silica surface may also apply to the free acid. Alumina can also be used as the stationary phase. researchgate.net

Acid-Base Extraction provides a chemically specific method for separating boronic acids from non-acidic impurities. This technique leverages the acidic nature of the boronic acid functional group. A general process involves dissolving the crude product in an organic solvent and then treating it with an aqueous basic solution, such as sodium hydroxide (B78521) or potassium carbonate. google.comwipo.int This converts the boronic acid into its corresponding boronate salt, which is soluble in the aqueous phase. The organic layer containing neutral impurities is then separated. The aqueous layer is subsequently acidified, typically with a mineral acid like hydrochloric acid, to precipitate the pure boronic acid, which can then be isolated by filtration. google.comwipo.int This method is particularly effective for removing non-acidic byproducts from the reaction mixture.

Derivatization Techniques can also be employed for purification. One such method involves the formation of a crystalline adduct. For example, boronic acids can react with diethanolamine (B148213) to form stable, crystalline adducts that can be easily separated from soluble impurities by filtration. reddit.com The pure boronic acid can then be regenerated by treating the adduct with an acid. Another derivatization strategy is the conversion of the boronic acid to its corresponding trifluoroborate salt by treatment with KHF2. reddit.com These salts are often crystalline and can be purified by recrystallization.

Below is a summary of common purification techniques applicable to this compound:

| Purification Technique | Key Aspects | Typical Solvents/Reagents |

| Recrystallization | Effective for removing minor impurities. | Ethyl acetate/Hexane, Ethanol, Water orgsyn.orgreddit.com |

| Column Chromatography | Separation based on polarity. | Stationary Phase: Silica gel, AluminaMobile Phase: Dichloromethane/Methanol mixtures researchgate.netboronmolecular.com |

| Acid-Base Extraction | Separates based on acidity. | Base: Sodium hydroxide, Potassium carbonateAcid: Hydrochloric acid google.comwipo.int |

| Derivatization | Formation of easily purifiable adducts. | Diethanolamine, KHF2 reddit.com |

Despite a comprehensive search for empirical data on "this compound," specific experimental results for its advanced spectroscopic and structural characterization are not available in the public domain. Detailed research findings and data tables for the Nuclear Magnetic Resonance (NMR), X-ray diffraction, and vibrational spectroscopy of this particular compound have not been published.

Consequently, it is not possible to generate the requested article with scientifically accurate, detailed findings for the specified subsections. The creation of such an article would require access to primary research data that is currently unavailable. General principles of spectroscopic analysis for related compounds, such as other fluorinated phenylboronic acids, exist, but applying these to generate specific data for "this compound" would be speculative and not align with the required standards of scientific accuracy.

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of "3-Fluoro-5-(tert-butoxy)phenylboronic acid," providing precise information on its molecular weight and offering insights into its structural integrity through fragmentation analysis. While detailed experimental mass spectra for this specific compound are not extensively published in peer-reviewed literature, a theoretical analysis based on its structure and established fragmentation principles allows for the prediction of its mass spectrometric behavior.

The molecular formula for this compound is C10H14BFO3, corresponding to a molecular weight of approximately 212.03 g/mol sigmaaldrich.comboroncore.com. In a typical mass spectrometry experiment, this value would be confirmed by the observation of a molecular ion peak (M+) in the mass spectrum. Depending on the ionization technique used, such as electrospray ionization (ESI), protonated [M+H]+ or deprotonated [M-H]- ions might also be observed.

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, fragmentation is expected to occur at two primary locations: the tert-butoxy (B1229062) group and the boronic acid moiety.

The tert-butoxy group is known to undergo characteristic fragmentation patterns. A common pathway is the loss of isobutylene (C4H8) via a rearrangement, or the formation of a stable tert-butyl cation ([C4H9]+) at a mass-to-charge ratio (m/z) of 57 doaj.orgxml-journal.net. Another frequent fragmentation is the loss of a methyl radical (CH3) from the tert-butyl group researchgate.net.

Fragmentation of the phenylboronic acid portion can also occur. Studies on phenylboronic acids have shown the formation of boron-containing ions such as BO- and BO2- under certain conditions nih.gov. Cleavage of the C-B bond can also lead to fragments representing the aromatic ring.

Based on these principles, a representative table of plausible ion fragments for this compound can be proposed. This table illustrates the expected m/z values for the molecular ion and key fragments that would be instrumental in confirming the structure of the compound.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (Da) | Proposed Ion Structure | Fragmentation Pathway |

| 212 | [C10H14BFO3]+• | Molecular Ion (M+) |

| 197 | [C9H11BFO3]+• | Loss of a methyl radical (•CH3) from the tert-butyl group |

| 156 | [C6H5BFO2]+• | Loss of isobutylene (C4H8) from the tert-butoxy group |

| 139 | [C6H5FO]+• | Loss of the boronic acid group (B(OH)2) and the tert-butyl group |

| 57 | [C4H9]+ | Formation of the tert-butyl cation |

This table is a theoretical representation based on general principles of mass spectrometry and not based on published experimental data for this specific compound.

Reactivity and Mechanistic Investigations in Catalytic Transformations

Role in Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. wikipedia.org 3-Fluoro-5-(tert-butoxy)phenylboronic acid serves as a versatile coupling partner in these transformations.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction is initiated by the oxidative addition of an organic halide to a Pd(0) complex. libretexts.org The role of the base in the subsequent transmetalation step has been a subject of detailed investigation. It is widely accepted that the base activates the boronic acid, enhancing its nucleophilicity. organic-chemistry.org One proposed pathway involves the formation of a boronate species (R-B(OR)₃⁻), which is more nucleophilic than the corresponding boronic acid and readily undergoes transmetalation with the palladium(II) complex. wikipedia.org An alternative or concurrent pathway may involve an oxo-palladium species.

The tert-butoxy (B1229062) group, on the other hand, is generally considered an electron-donating group. The interplay between the electron-withdrawing fluorine and the electron-donating tert-butoxy group creates a unique electronic environment on the aromatic ring that influences the rate and efficiency of the Suzuki-Miyaura coupling. The steric bulk of the tert-butoxy group can also play a role, potentially influencing the approach of the palladium complex during the transmetalation step. In some cases, bulky substituents can lead to slower reaction rates. However, the precise effect is often dependent on the specific reaction conditions and the nature of the other coupling partner. The presence of fluoride (B91410) ions, often from the base used (e.g., CsF or KF), can also significantly influence the reaction, sometimes leading to the formation of highly nucleophilic trifluoroborate salts that can accelerate the transmetalation process. nih.gov

Research has demonstrated that Suzuki-Miyaura couplings involving substituted phenylboronic acids, including those with fluoro and alkoxy groups, are compatible with a wide range of functional groups on both the boronic acid and the coupling partner. nih.gov This tolerance is a significant advantage of the Suzuki-Miyaura reaction. The reaction conditions can often be tuned to accommodate sensitive functionalities. For instance, the choice of base and solvent can be critical in preventing side reactions such as protodeboronation, which can be more pronounced with electron-deficient arylboronic acids. acs.org The development of specialized palladium catalysts and ligands has further expanded the substrate scope, allowing for the coupling of even challenging substrates, such as sterically hindered aryl chlorides. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Fluoro-5-(tert-butoxy)-4'-methoxybiphenyl | 85 |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 3-Fluoro-5-(tert-butoxy)-4'-nitrobiphenyl | 92 |

| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 2-(3-Fluoro-5-(tert-butoxy)phenyl)pyridine | 78 |

This table presents hypothetical data for illustrative purposes and does not represent actual experimental results.

Catalytic Activity in Amide Bond Formation and Other Dehydrative Condensations

Beyond cross-coupling reactions, boronic acids, including this compound, have emerged as effective catalysts for various dehydrative condensation reactions, most notably the formation of amide bonds. researchgate.net This represents a greener alternative to traditional methods that often require stoichiometric activating agents. ucl.ac.uk

The catalytic role of boronic acids in amide bond formation is predicated on their ability to activate carboxylic acids. rsc.org The generally accepted mechanism involves the formation of an acyloxyboronic acid intermediate through the reaction of the carboxylic acid with the boronic acid. ucl.ac.uk This intermediate is more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack by an amine to form the amide bond and regenerate the boronic acid catalyst. rsc.orgrsc.org The removal of water, often accomplished using molecular sieves, is crucial to drive the equilibrium towards product formation. rsc.org Some studies suggest that the boronic acid can also form complexes with the amine, and the reaction proceeds through a complex interplay of various equilibria. nih.gov The presence of ortho-substituents on the arylboronic acid, such as an iodo group, has been shown to enhance catalytic activity, potentially through intramolecular interactions that stabilize the transition state. ucl.ac.uk

Boronic acid-catalyzed amidation has been shown to be applicable to a broad range of carboxylic acids and amines, including those with steric hindrance. u-tokyo.ac.jp The mild reaction conditions often lead to high functional group tolerance. rsc.org An important aspect of this methodology is its application in peptide synthesis, where the preservation of stereochemical integrity is paramount. Studies have shown that boronic acid-catalyzed amidations can proceed with low levels of racemization, making it a valuable tool for the synthesis of chiral amides and peptides. u-tokyo.ac.jp Furthermore, boronic acid catalysis has been extended to other dehydrative condensations, such as the formation of esters and the N-glycosylation of azoles, demonstrating the versatility of this catalytic system. nih.gov The stereoselectivity in these reactions can be influenced by the structure of the boronic acid catalyst and the reaction conditions. nih.gov

Table 2: Boronic Acid Catalyzed Amidation

| Carboxylic Acid | Amine | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzoic acid | Benzylamine | This compound | Toluene | N-Benzylbenzamide | 88 |

| Acetic acid | Aniline | This compound | Mesitylene | N-Phenylacetamide | 95 |

| (S)-2-Phenylpropanoic acid | Glycine methyl ester | This compound | CH₂Cl₂ | (S)-N-(2-Methoxy-2-oxoethyl)-2-phenylpropanamide | 82 (ee >99%) |

This table presents hypothetical data for illustrative purposes and does not represent actual experimental results.

Other Significant Reactions Involving Boronic Acids

Beyond their widespread use in cross-coupling reactions, boronic acids are involved in a variety of other important chemical transformations. These reactions highlight the diverse reactivity of the carbon-boron bond and the boronic acid functional group.

Reductive C-N Coupling

Reductive C-N coupling represents a powerful method for the formation of carbon-nitrogen bonds, providing access to arylamines from readily available nitroaromatics and boronic acids. This transformation can be achieved through several catalytic systems, including those based on transition metals and organophosphorus compounds, as well as under catalyst-free conditions. wikipedia.org

The general mechanism often involves the deoxygenation of a nitro compound to a nitroso or nitrene-like intermediate, which then reacts with the boronic acid. For instance, in organophosphorus-catalyzed reactions, a P(III) species reduces the nitroarene, and following a series of steps, a C-N bond is formed with the aryl group from the boronic acid. acs.orgbeilstein-journals.org Copper-catalyzed systems can also facilitate this transformation, where Cu(I) can act as both a catalyst and a reducing agent, mediating the coupling of arylboronic acids with nitrosoarenes. wikipedia.org

For This compound , its participation in reductive C-N coupling would be governed by the electronic and steric properties of its substituents. The fluorine atom at the meta-position acts as an electron-withdrawing group through its inductive effect, which can influence the nucleophilicity of the aryl group. The tert-butoxy group, also at a meta-position relative to the boronic acid, is bulky and generally considered electron-donating through resonance, although its steric hindrance might affect the approach to the catalytic center. In copper-catalyzed reductive aminations with alkyl nitrites, various substituted arylboronic acids have been shown to be effective, suggesting that This compound would likely be a viable coupling partner. libretexts.org

Table 1: Representative Conditions for Reductive C-N Coupling of Boronic Acids

This table showcases various catalytic systems used for the reductive coupling of nitro compounds with arylboronic acids, a reaction class in which this compound could foreseeably participate.

| Catalyst/Mediator | Nitrogen Source | Reducing System | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|---|

| MoO₃@m-SiO₂ | Nitroarenes | PPh₃ | Toluene | Reflux | Heterogeneous catalysis with nanoporous molybdenum oxide. nih.gov |

| W(CO)₆ | Nitroarenes | PPh₃ | - | 22 | Visible-light induced deoxygenative cross-coupling. nih.gov |

| PPh₃ (mediator) | Nitro(hetero)arenes | - | m-Xylene | 120 | Transition-metal-free reductive C-N coupling. elsevierpure.com |

| CuCl (stoichiometric) | Nitrosoarenes | CuCl | DMF | 55 | Mild conditions with copper acting as both mediator and reductant. wikipedia.org |

Hydroboration Reactions

Hydroboration is a fundamental reaction in organic chemistry, classically involving the addition of a borane (B79455) (B-H bond) across a double or triple bond. masterorganicchemistry.com The most common application is the hydroboration-oxidation sequence, which converts alkenes to alcohols with anti-Markovnikov regioselectivity. researchgate.netbldpharm.com The typical reagents for this transformation are borane (BH₃) or its derivatives like diborane (B8814927) (B₂H₆) and bulky boranes such as 9-BBN. masterorganicchemistry.com

The direct involvement of arylboronic acids, such as This compound , as the source of the B-H bond in a classical hydroboration is not their characteristic reactivity, as they lack a hydride attached to the boron. However, boronic acids can be seen as the product of the hydrolysis of the organoboranes formed during hydroboration. researchgate.net More complex, three-component reactions catalyzed by transition metals can involve aryl boronic acids. For example, palladium-catalyzed alkene arylboration allows for the formal insertion of an alkene into an Ar–B bond, effectively coupling an aryl boronic acid, an alkene, and a diboron (B99234) reagent to generate an alkyl boronic ester. youtube.com In such a reaction, This compound could serve as the aryl source.

Protodeboronation Studies under Various Conditions

Protodeboronation is the cleavage of a carbon-boron bond, replacing it with a carbon-hydrogen bond. wikipedia.org This reaction is often an undesired side process in applications like Suzuki-Miyaura coupling, as it leads to the consumption of the boronic acid reagent. ed.ac.uk The rate of protodeboronation is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the organic substituent on the boronic acid. wikipedia.orgresearchgate.net

Mechanistic studies have revealed multiple pathways for protodeboronation. In aqueous media, the reaction can be acid-catalyzed or, more commonly, base-catalyzed. wikipedia.org Under basic conditions, the boronic acid exists in equilibrium with its more reactive tetrahedral boronate form (Ar-B(OH)₃⁻). acs.org The stability of the arylboronic acid is thus inversely related to the ease with which the C-B bond in the corresponding boronate can be cleaved.

For This compound , the propensity to undergo protodeboronation would be influenced by its substituents. The electron-withdrawing fluorine atom at the meta-position would increase the Lewis acidity of the boron center, favoring the formation of the reactive boronate anion and potentially accelerating protodeboronation compared to unsubstituted phenylboronic acid. Conversely, the bulky tert-butoxy group could offer some steric hindrance around the boronic acid moiety, which might modulate its stability. Studies on fluorinated phenylboronic acids have shown that electron-withdrawing groups generally increase the rate of protodeboronation. For instance, 3,5-difluorophenylboronic acid undergoes protodeboronation significantly faster than phenylboronic acid. acs.org Based on these findings, This compound is expected to be susceptible to protodeboronation, particularly under basic aqueous conditions.

Table 2: Relative Stability of Substituted Phenylboronic Acids to Protodeboronation

This table presents kinetic data for the protodeboronation of various substituted phenylboronates, providing a basis for estimating the stability of this compound. Data is for the base-catalyzed reaction at 70 °C in 1:1 H₂O/Dioxane. acs.org

| Substituent(s) | pKa | Approximate Half-life (t1/2) |

|---|---|---|

| H | 11.25 | 6 months |

| 3-F | 10.46 | 7 months |

| 4-F | 10.97 | 4 months |

| 3,5-F₂ | 9.78 | 3 months |

| 3,5-(CF₃)₂ | 9.38 | 7 weeks |

| 2-F | 10.14 | 19 hours |

Electronic and Steric Effects of Substituents on Reactivity

Impact of Fluorine on Lewis Acidity and Stability

The introduction of a fluorine atom to the phenyl ring of a boronic acid significantly influences its electronic properties and, consequently, its Lewis acidity. nih.gov Fluorine is a highly electronegative element, resulting in a strong electron-withdrawing inductive effect (-I effect). When placed at the meta position, this inductive effect dominates over its weaker positive resonance effect (+R). nih.gov

This net electron withdrawal from the aromatic ring decreases the electron density at the carbon atom bonded to boron, which in turn increases the electrophilicity and Lewis acidity of the boron atom. researchgate.net An increase in Lewis acidity is a crucial factor for many applications of boronic acids. nih.gov The enhanced acidity facilitates the formation of the tetrahedral boronate species, a key step in processes like the transmetalation phase of the Suzuki-Miyaura coupling. nih.gov Therefore, the presence of the meta-fluorine substituent in 3-Fluoro-5-(tert-butoxy)phenylboronic acid is expected to render it more acidic than unsubstituted phenylboronic acid. nih.govnih.gov

Role of the tert-Butoxy (B1229062) Group in Steric Hindrance and Electronic Modulation

The tert-butoxy group [(CH₃)₃CO-] introduces both significant steric bulk and complex electronic effects.

Steric Hindrance: The tert-butyl group is one of the most sterically demanding motifs in organic chemistry. chemrxiv.orgnih.gov Its presence at the C5 position can physically obstruct the approach of other molecules to the reactive boronic acid center. This steric congestion can influence reaction rates and, in some cases, the regioselectivity of reactions. It can also affect the formation of the planar, hydrogen-bonded dimeric structures commonly observed in the solid state for many phenylboronic acids.

Comparative Analysis of Substituent Effects with Other Substituted Phenylboronic Acids

To understand the unique properties of this compound, it is useful to compare it with other substituted phenylboronic acids. The acidity constant (pKa) is a direct measure of Lewis acidity in aqueous solution, where lower pKa values indicate stronger acidity.

| Compound Name | Substituents | Approximate pKa | Key Effects |

|---|---|---|---|

| Phenylboronic acid | -H | 8.8 - 9.2 | Baseline reference. researchgate.netsemanticscholar.org |

| 3-Fluorophenylboronic acid | 3-F | 7.8 - 8.1 | Strong inductive withdrawal (-I) from fluorine increases acidity. nih.govnih.gov |

| 3-Methoxyphenylboronic acid | 3-OCH₃ | ~8.5 | Inductive withdrawal (-I) from oxygen dominates weak resonance (+R) at the meta position, slightly increasing acidity. nih.gov |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 3,5-(CF₃)₂ | ~6.9 | Very strong inductive withdrawal from two -CF₃ groups significantly increases acidity. |

| This compound | 3-F, 5-O-t-Bu | Est. 7.7 - 8.2 | Combined inductive withdrawal (-I) from both F and O, partially offset by oxygen's resonance (+R) and significant steric hindrance. |

The analysis shows that substituents with strong inductive effects, like fluorine and trifluoromethyl, significantly increase the acidity of phenylboronic acids. nih.govmdpi.com The 3-fluoro substituent alone lowers the pKa by approximately one unit compared to the parent compound. The 3-methoxy group has a much smaller acidifying effect. For this compound, the combined inductive effects of both fluorine and the tert-butoxy oxygen would be expected to increase acidity. However, this is tempered by the resonance donation from the oxygen and the profound steric influence of the tert-butyl group, which can inhibit the structural changes associated with ionization. nih.gov

Inductive and Resonance Effects on Boron Electrophilicity

The electrophilicity of the boron atom in this compound is a direct consequence of the balance between inductive and resonance effects exerted by its substituents.

Inductive Effect (-I): Both the fluorine atom and the oxygen of the tert-butoxy group are more electronegative than carbon and thus pull electron density away from the phenyl ring through the sigma bonds. youtube.comyoutube.com This effect is additive. The withdrawal of electron density from the ring makes the C1 carbon more electron-poor, which in turn enhances the partial positive charge (electrophilicity) on the attached boron atom. This increased electrophilicity is key to its function as a Lewis acid. researchgate.net

Resonance Effect (+R): The fluorine atom and, more significantly, the oxygen atom of the tert-butoxy group have lone pairs of electrons that can be delocalized into the π-system of the benzene (B151609) ring. This donation of electron density opposes the inductive effect. However, for substituents at the meta position, this resonance effect does not delocalize onto the C1 carbon bearing the boronic acid group. Its influence is therefore indirect and less pronounced than it would be from the ortho or para positions. nih.gov

The net result for this compound is that the strong, additive inductive effects dominate, leading to a boron center that is more electrophilic and Lewis acidic than in unsubstituted phenylboronic acid. This enhanced reactivity is a desirable trait for a building block in cross-coupling reactions, although it is perpetually modulated by the significant steric shield provided by the tert-butyl group.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting the properties of molecules like substituted phenylboronic acids. nih.govrsc.orgnih.gov

Before its properties can be accurately predicted, the most stable three-dimensional structure of 3-Fluoro-5-(tert-butoxy)phenylboronic acid must be determined. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For this molecule, a key aspect is the conformational analysis, which involves studying the rotation around the C–O bond of the tert-butoxy (B1229062) group and the C–B bond of the boronic acid group.

A Potential Energy Surface (PES) scan can be performed by systematically rotating these bonds and calculating the energy at each step. This process would identify the global minimum energy conformer, which is the most stable arrangement of the molecule, as well as other local minima. For instance, studies on similar molecules have shown that the orientation of substituent groups can significantly impact molecular stability. acs.org The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-O (tert-butoxy) | 1.37 Å |

| Bond Length | C-B | 1.55 Å |

| Bond Length | B-OH | 1.38 Å |

| Bond Angle | F-C-C | 118.5° |

| Bond Angle | O-C-C | 119.0° |

| Bond Angle | C-B-(OH)₂ | 120.0° |

| Dihedral Angle | C-C-O-C (tert-butyl) | 180.0° |

Note: This data is representative and based on typical values from DFT calculations on similar substituted phenylboronic acids.

Once the optimized geometry is known, DFT calculations can be used to probe the electronic landscape of the molecule. Key properties include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The MEP map provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. For this compound, the electron-withdrawing fluorine atom and the boronic acid group would be expected to create regions of positive potential, while the oxygen of the tert-butoxy group would be a region of negative potential.

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The electron-donating tert-butoxy group would raise the HOMO energy, while the electron-withdrawing fluoro group would lower the LUMO energy, leading to a potentially small HOMO-LUMO gap.

Table 2: Hypothetical Electronic Properties for this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: This data is representative and based on typical values from DFT calculations on similar substituted phenylboronic acids.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. For this compound, this could involve studying its participation in key reactions like the Suzuki-Miyaura cross-coupling. DFT calculations can be used to model the entire reaction pathway, including reactants, intermediates, transition states, and products. nih.govrsc.org

Quantitative Structure-Reactivity Relationships (QSRR) for Substituted Arylboronic Acids

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the structural or property descriptors of a series of compounds with their chemical reactivity. For a class of compounds like substituted arylboronic acids, a QSRR model could predict their reactivity in a specific reaction, such as a Ru-catalyzed asymmetric addition or a Suzuki-Miyaura coupling, based on the properties of their substituents. nih.govrsc.org

To build a QSRR model relevant to this compound, one would first compile a dataset of various substituted arylboronic acids and their experimentally determined reaction rates or yields. Then, computational methods would be used to calculate a range of molecular descriptors for each compound. These descriptors can be electronic (e.g., Hammett parameters, calculated charges), steric (e.g., van der Waals volume), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods are then used to create an equation that links these descriptors to reactivity. Such a model would allow researchers to predict the reactivity of this compound without needing to perform the experiment first. Studies have shown that both electronic and steric properties of substituents significantly influence the outcomes of such reactions. nih.govacs.org

Molecular Dynamics Simulations to Understand Solution-Phase Behavior

While DFT calculations are excellent for studying individual molecules or small molecular clusters in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. rsc.orgutwente.nl An all-atom MD simulation of this compound in a solvent like water or an organic solvent would provide a dynamic picture of its behavior over time.

These simulations can reveal important information about:

Solvation: How solvent molecules arrange themselves around the solute molecule.

Conformational Dynamics: The flexibility of the molecule and the rates of interconversion between different conformers in solution.

Intermolecular Interactions: The formation of hydrogen bonds between the boronic acid moiety and solvent molecules, or the aggregation of solute molecules. nih.gov

Understanding the solution-phase behavior is crucial, as most chemical reactions are carried out in solution. MD simulations can bridge the gap between the static picture provided by DFT and the dynamic reality of a chemical system, offering insights into how the solvent influences the reactivity and stability of the arylboronic acid.

Derivatives and Analogues of 3 Fluoro 5 Tert Butoxy Phenylboronic Acid

Synthesis of Boronic Esters and Other Boronates

Boronic acids are known to readily undergo esterification with diols to form boronic esters, which are often more stable, less prone to dehydration-induced trimerization (boroxine formation), and exhibit better solubility in organic solvents compared to their corresponding acids. These characteristics make boronic esters, particularly pinacol esters, highly desirable intermediates in organic synthesis.

Pinacol Esters and Their Synthetic Utility

The reaction of 3-Fluoro-5-(tert-butoxy)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in an appropriate solvent, typically in the presence of a dehydrating agent, affords the corresponding pinacol boronate ester. This conversion is an equilibrium process, and the removal of water is crucial to drive the reaction to completion. Common methods to achieve this include the use of molecular sieves, magnesium sulfate, or azeotropic distillation with a Dean-Stark apparatus.

The resulting 2-(3-Fluoro-5-(tert-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile building block, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The pinacol group enhances the stability of the organoboron reagent while still allowing for efficient transmetalation to the palladium catalyst. This synthetic utility allows for the formation of carbon-carbon bonds, enabling the construction of complex biaryl and other conjugated systems.

Table 1: Synthesis of 2-(3-Fluoro-5-(tert-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Reactants | Reagents/Conditions | Product |

| This compound, Pinacol | Molecular sieves, Dichloromethane, Room temperature | 2-(3-Fluoro-5-(tert-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| This compound, Pinacol | MgSO4, THF, Reflux | 2-(3-Fluoro-5-(tert-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Formation of Cyclic Boronate Esters

Beyond pinacol, other diols can be employed to form different cyclic boronate esters of this compound. The choice of the diol can influence the properties and reactivity of the resulting boronate ester. For instance, the use of chiral diols can lead to the formation of chiral boronate esters, which can be utilized in asymmetric synthesis. The general principle of formation remains the same: the condensation of the boronic acid with the diol, driven by the removal of water.

Functionalization Strategies on the Phenyl Ring and Boronic Acid Moiety

The aromatic ring of this compound and its ester derivatives offers opportunities for further functionalization. The existing fluoro and tert-butoxy (B1229062) substituents direct electrophilic aromatic substitution to the ortho and para positions. However, the directing effects of both the fluorine (ortho, para-directing) and the tert-butoxy group (ortho, para-directing) need to be considered in conjunction with the boronic acid/ester group (meta-directing).

Strategies for functionalization may include:

Halogenation: Introduction of additional halogen atoms (e.g., bromine or iodine) onto the phenyl ring can provide handles for subsequent cross-coupling reactions.

Nitration and Amination: Nitration followed by reduction can introduce an amino group, opening up a wide range of further derivatization possibilities, including diazotization and amide formation.

Suzuki-Miyaura Coupling: The boronic acid or ester moiety itself is the primary site of reaction in Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the boron-bearing carbon.

Exploration of Derivatives with Modified tert-Butoxy or Fluoro Substituents

Systematic modification of the existing substituents on the phenyl ring allows for a detailed investigation of structure-activity relationships.

Modification of the tert-Butoxy Group: The tert-butoxy group can be deprotected to yield a hydroxyl group. This phenolic hydroxyl can then be further functionalized through etherification or esterification, introducing a wide array of different functionalities. For example, reaction with alkyl halides in the presence of a base would yield various alkoxy derivatives.

Modification or Replacement of the Fluoro Substituent: While direct modification of the fluoro group is challenging, synthetic strategies can be employed to introduce other halogen atoms or functional groups at this position by starting from different precursors. For instance, a bromo or iodo substituent could be used as a precursor to the boronic acid via lithium-halogen exchange or Grignard formation followed by reaction with a borate (B1201080) ester. This allows for the synthesis of analogues with different halogen patterns.

Impact of Structural Modifications on Reactivity and Catalytic Performance

The electronic nature of the substituents on the phenyl ring of an arylboronic acid significantly influences its reactivity in cross-coupling reactions.

Electron-Withdrawing Groups: The fluorine atom is an electron-withdrawing group, which can increase the Lewis acidity of the boron center and potentially facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. The introduction of additional electron-withdrawing groups would be expected to further enhance this effect.

The steric hindrance around the boronic acid moiety also plays a crucial role. Bulky substituents ortho to the boronic acid can hinder the approach of the palladium complex, potentially slowing down the rate of transmetalation. Therefore, modifications to the substituents on the phenyl ring can be used to fine-tune both the electronic and steric properties of the molecule, thereby optimizing its performance in catalytic reactions.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems Utilizing 3-Fluoro-5-(tert-butoxy)phenylboronic Acid

The unique structural features of this compound make it a promising candidate for the development of novel catalytic systems. The presence of the fluorine atom can enhance the Lewis acidity of the boron center, a crucial factor in many catalytic cycles. nih.gov Concurrently, the sterically demanding tert-butoxy (B1229062) group can influence the selectivity of reactions by directing the approach of substrates to the catalytic site.

One promising avenue of research is the use of this compound as a ligand for transition metal catalysts. The boronic acid moiety can coordinate to a metal center, and the electronic and steric properties of the phenyl ring can be fine-tuned by the fluoro and tert-butoxy substituents. This could lead to catalysts with enhanced activity, selectivity, and stability in a variety of transformations, including asymmetric synthesis. psu.edunih.gov For instance, chiral ligands derived from this boronic acid could be employed in rhodium-catalyzed asymmetric additions to ketones or palladium-catalyzed arylations, potentially leading to high enantioselectivities. nih.govrsc.org

Furthermore, arylboronic acids themselves can act as organocatalysts. Research has shown that boronic acids can catalyze a range of reactions, such as amidations and dehydrative C-C bond formations. rsc.orgacs.org The specific substitution pattern of this compound could offer unique advantages in this context. The electron-withdrawing fluorine may enhance its catalytic activity, while the bulky tert-butoxy group could play a role in substrate recognition and selectivity. acs.org The development of catalysts based on this compound for direct amidation of aromatic carboxylic acids is an area ripe for exploration, potentially offering high yields for a broad range of substrates. rsc.org

Future research in this area will likely focus on synthesizing and screening a variety of catalyst derivatives based on the this compound scaffold. High-throughput screening methods, including fluorescence-based assays, could accelerate the discovery of highly efficient and selective catalysts for a range of important organic transformations. rsc.orgnih.gov

Design of Advanced Synthetic Reagents Based on the Compound

Beyond its potential in catalysis, this compound serves as a versatile building block for the design of advanced synthetic reagents. Its ability to participate in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, allows for its incorporation into more complex molecular architectures. nih.gov

The presence of the fluorine atom and the tert-butoxy group can be strategically exploited to create reagents with novel reactivity. For example, the fluorine atom can influence the electronic properties of the aromatic ring, making it more or less susceptible to further functionalization. This can be used to control the regioselectivity of subsequent reactions. acs.org The bulky tert-butoxy group can be used to introduce steric hindrance, which can be a powerful tool for controlling the stereochemical outcome of a reaction. nih.gov

One area of interest is the development of reagents for the synthesis of complex biaryl compounds. The Suzuki-Miyaura coupling of this compound with various aryl halides can produce a diverse library of fluorinated and tert-butoxy-substituted biaryls. acs.org These compounds could have interesting photophysical or biological properties.

Furthermore, the boronic acid functionality can be transformed into other functional groups, opening up a wider range of synthetic possibilities. For example, the carbon-boron bond can be oxidatively cleaved to introduce a hydroxyl group, or it can be converted to a trifluoroborate salt, which can have different reactivity profiles. nih.gov This versatility allows for the design of a wide range of reagents tailored for specific synthetic challenges.

The table below illustrates the potential for creating diverse building blocks from this compound through common organic transformations.

| Starting Material | Reaction | Potential Product | Potential Application |

|---|---|---|---|

| This compound | Suzuki-Miyaura Coupling with Aryl Halide | Substituted Fluorinated Biaryl | Pharmaceuticals, Agrochemicals, Materials Science |

| This compound | Oxidation (e.g., with H2O2) | 3-Fluoro-5-(tert-butoxy)phenol | Intermediate for further synthesis |

| This compound | Conversion to Trifluoroborate Salt (with KHF2) | Potassium 3-Fluoro-5-(tert-butoxy)phenyltrifluoroborate | Alternative reagent for cross-coupling reactions |

| This compound | Chan-Lam Coupling with Amine | N-Aryl-3-fluoro-5-(tert-butoxy)aniline | Synthesis of nitrogen-containing compounds |

Green Chemistry Approaches in the Synthesis and Application of the Compound

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. The synthesis and application of this compound are well-suited to the adoption of more environmentally benign methodologies.

Traditional methods for synthesizing arylboronic acids can involve harsh reagents and generate significant waste. However, recent advancements have focused on developing greener alternatives. For instance, catalyst-free oxidative hydroxylation of arylboronic acids to phenols can be achieved using hydrogen peroxide in water, a green solvent. researchgate.net This approach avoids the use of heavy metal catalysts and toxic solvents. Another sustainable method involves the use of bio-based solvents like lactic acid for the oxidation of arylboronic acids. rsc.org The synthesis of the parent compound itself can be optimized to reduce waste and energy consumption.

In its applications, this compound can contribute to greener synthetic routes. As a catalyst, it can enable reactions to proceed under milder conditions and with higher atom economy. For example, boronic acid-catalyzed direct amidation reactions avoid the need for stoichiometric activating agents, which generate significant waste. rsc.orgresearchgate.net

The use of this compound in aqueous media is another key aspect of its green chemistry profile. The development of water-soluble ligands and catalysts derived from this compound could enable a wider range of reactions to be performed in water, reducing the reliance on volatile organic compounds.

The following table summarizes some green chemistry principles and their potential application to the lifecycle of this compound.

| Green Chemistry Principle | Application to this compound | Potential Benefit |

|---|---|---|

| Prevention | Designing synthetic routes with fewer steps and higher yields. | Reduced waste generation. |

| Atom Economy | Utilizing the compound in catalytic rather than stoichiometric amounts. | Maximized incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing safer solvents like water or bio-based solvents. | Reduced risk to human health and the environment. |

| Catalysis | Developing novel catalysts based on the compound for various reactions. | Increased reaction efficiency and reduced energy consumption. |

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The integration of flow chemistry and automation is revolutionizing the way organic synthesis is performed, enabling faster, safer, and more efficient production of chemical compounds. The synthesis and application of this compound and its derivatives are poised to benefit significantly from these technological advancements.

Flow chemistry offers several advantages for the synthesis of boronic acids, including precise control over reaction parameters, enhanced safety when handling reactive intermediates, and the ability to scale up reactions seamlessly. nih.govamidetech.com Automated flow synthesis platforms can be programmed to perform multi-step synthetic sequences, allowing for the rapid production of a library of compounds derived from this compound. amidetech.comnih.govdigitellinc.com This is particularly valuable for drug discovery and materials science research, where large numbers of compounds need to be synthesized and screened.

High-throughput screening (HTS) techniques can be coupled with automated flow synthesis to rapidly evaluate the catalytic activity or biological properties of the synthesized compounds. nih.govrsc.org For example, a flow reactor could be used to synthesize a library of potential catalysts derived from this compound, which could then be directly screened for their performance in a specific reaction using an automated assay. rsc.org This integrated approach can dramatically accelerate the discovery of new catalysts and functional molecules.

The development of robust and reliable flow chemistry protocols for the synthesis and functionalization of this compound will be a key area of future research. This will involve optimizing reaction conditions, developing new reactor designs, and integrating online analytical techniques for real-time monitoring and control.

Exploration of Advanced Materials Science Applications Relevant to Boron Chemistry

The unique electronic and structural properties of this compound make it an attractive building block for the creation of advanced materials with novel functionalities. The field of boron-containing polymers and materials is rapidly expanding, with applications in organic electronics, sensing, and biomedical devices. scite.airesearchgate.net

The incorporation of this compound into polymer backbones can impart desirable properties. The fluorine atom can enhance the thermal and chemical stability of the polymer, while also influencing its electronic properties. nih.gov The bulky tert-butoxy group can affect the polymer's morphology and solubility. These properties are highly relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the performance of the device is critically dependent on the molecular structure of the active materials. researchgate.netfrontiersin.org

Another exciting area of research is the development of sensors based on this compound. Boronic acids are well-known for their ability to bind to diols, such as those found in sugars. This property can be exploited to create sensors for glucose and other biologically important molecules. nih.govmdpi.com The fluorine and tert-butoxy groups can be used to tune the binding affinity and selectivity of the sensor, as well as its optical or electrochemical response. For example, fluorescent sensors could be designed where the binding of an analyte to the boronic acid moiety results in a change in the fluorescence signal. nih.gov

Furthermore, the ability of boronic acids to form reversible covalent bonds can be utilized in the development of self-healing materials and responsive drug delivery systems. acs.orgresearchgate.net The specific properties of this compound could lead to materials with enhanced performance in these applications.

The table below highlights potential materials science applications for polymers and materials derived from this compound.

| Material Type | Key Property Conferred by Compound | Potential Application |

|---|---|---|

| Conjugated Polymers | Modified electronic properties and enhanced stability due to fluorine. | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs). researchgate.netfrontiersin.org |

| Fluorescent Sensors | Tunable binding affinity and optical response for diols. nih.gov | Glucose sensing, diagnostics. |

| Self-Healing Polymers | Formation of reversible boronic ester crosslinks. acs.org | Smart materials with extended lifetimes. |

| Drug Delivery Systems | Responsive release of cargo in the presence of specific stimuli. mdpi.com | Targeted and controlled drug release. |

Q & A

Q. How does the tert-butoxy group influence the acid dissociation constant (pKa)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.